methyl 3-formyl-1,2-thiazole-5-carboxylate
Description
Structure
3D Structure
Properties
CAS No. |
2763750-63-4 |
|---|---|
Molecular Formula |
C6H5NO3S |
Molecular Weight |
171.18 g/mol |
IUPAC Name |
methyl 3-formyl-1,2-thiazole-5-carboxylate |
InChI |
InChI=1S/C6H5NO3S/c1-10-6(9)5-2-4(3-8)7-11-5/h2-3H,1H3 |
InChI Key |
SWMGEQQJFCGJII-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=NS1)C=O |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for Methyl 3 Formyl 1,2 Thiazole 5 Carboxylate
General Strategies for 1,2-Thiazole (Isothiazole) Ring Construction
The formation of the isothiazole (B42339) ring, a five-membered heterocycle containing adjacent nitrogen and sulfur atoms, can be achieved through various synthetic strategies. These methods primarily involve the formation of key nitrogen-sulfur and carbon-carbon bonds to construct the heterocyclic core.
Cyclocondensation and Annulation Reactions
Cyclocondensation reactions are a prevalent method for constructing the isothiazole nucleus, often involving the reaction of a three-carbon component with a nitrogen-sulfur synthon. A classic approach is the reaction of β-ketoesters or their derivatives with a source of sulfur and nitrogen, such as thiourea (B124793) or thioamides, often under acidic or basic conditions. organic-chemistry.orgresearchgate.net These reactions proceed through the formation of an intermediate that undergoes cyclization and dehydration to yield the substituted thiazole (B1198619) ring. youtube.com
Annulation reactions, which involve the formation of a new ring onto a pre-existing structure, also provide a route to isothiazoles. For instance, the reaction of enamines with a sulfur-containing electrophile can lead to the formation of the isothiazole ring system. organic-chemistry.org
| Reaction Type | Starting Materials | Key Features | Reference |
| Hantzsch-type Synthesis | α-Haloketones and Thioamides | Forms the thiazole ring through condensation. | youtube.com |
| From β-Ketoesters | β-Ketoesters and Thiourea/Thioamides | Versatile for introducing substituents. | organic-chemistry.orgresearchgate.net |
| From Enamines | Enamines and Sulfur Electrophiles | Builds the isothiazole ring onto an existing nitrogen-containing fragment. | organic-chemistry.org |
Oxidative Cyclization Routes to Isothiazoles
Oxidative cyclization represents another powerful strategy for the synthesis of isothiazoles. These reactions typically involve the formation of a sulfur-nitrogen bond through an intramolecular cyclization of a precursor containing both sulfur and nitrogen atoms, followed by an oxidation step to generate the aromatic isothiazole ring. For example, the oxidative cyclization of β-enaminothiones or related acyclic precursors can provide direct access to substituted isothiazoles. organic-chemistry.orgresearchgate.net
Specific Approaches to the Synthesis of Methyl 3-Formyl-1,2-Thiazole-5-Carboxylate
The synthesis of the specifically substituted this compound requires careful consideration of the introduction and compatibility of the formyl and methyl ester groups.
Introduction of the Formyl Group at Position 3
The introduction of a formyl group at the C3 position of an isothiazole ring can be challenging. Direct formylation of the isothiazole ring is not always regioselective. However, several methods can be envisioned:
Vilsmeier-Haack Reaction: This reaction is a classic method for the formylation of electron-rich aromatic and heterocyclic compounds. nih.gov While not directly reported for this specific isothiazole, it could potentially be applied to a suitable isothiazole precursor, such as a 3-aminoisothiazole derivative. nih.gov
Oxidation of a 3-Methyl Group: If a 3-methylisothiazole (B110548) derivative is accessible, its oxidation to the corresponding aldehyde could be a viable route.
From a 3-Cyano Group: The reduction of a 3-cyanoisothiazole to an aldehyde, for instance via a Stephen reduction or using diisobutylaluminium hydride (DIBAL-H), is a plausible transformation.
Installation of the Methyl Ester Group at Position 5
The methyl ester group at the C5 position can be introduced in several ways:
From a Carboxylic Acid: Esterification of a pre-existing isothiazole-5-carboxylic acid with methanol (B129727) under acidic conditions is a standard procedure.
From a Nitrile: Hydrolysis of a 5-cyanoisothiazole to the corresponding carboxylic acid, followed by esterification, provides another route.
Direct Carboxylation: The direct carboxylation of the isothiazole ring at the C5 position, for example, through lithiation followed by reaction with carbon dioxide, and subsequent esterification, is a potential strategy.
Derivatization from Precursor 1,2-Thiazoles
A promising approach for the synthesis of this compound involves the derivatization of a pre-functionalized isothiazole. A hypothetical synthetic pathway could start from a readily available precursor, such as a di-substituted isothiazole, and then sequentially introduce the desired functionalities.
For example, a synthetic sequence could involve:
Synthesis of a 3-Halo-1,2-thiazole-5-carboxylate: Starting from a suitable precursor, a halogen atom at the 3-position can serve as a handle for further functionalization.
Introduction of the Formyl Group: The halogen at C3 could be converted to a formyl group through various methods, such as a palladium-catalyzed formylation or by conversion to an organometallic species followed by reaction with a formylating agent.
Esterification: If the starting material is a carboxylic acid, the final step would be esterification to yield the methyl ester.
Alternatively, a precursor with a group that can be readily converted to a formyl group, such as a hydroxymethyl group, could be utilized. The synthesis of a methyl 3-(hydroxymethyl)-1,2-thiazole-5-carboxylate followed by oxidation would yield the target compound. google.com
| Precursor | Potential Transformation | Reagents |
| 3-Halo-1,2-thiazole-5-carboxylic acid | Formylation | Palladium catalyst, CO/H2 or formylating agent |
| 3-Methyl-1,2-thiazole-5-carboxylic acid | Oxidation | Oxidizing agent (e.g., SeO2) |
| 3-Cyano-1,2-thiazole-5-carboxylic acid | Reduction followed by hydrolysis | DIBAL-H, then H3O+ |
| Methyl 3-(hydroxymethyl)-1,2-thiazole-5-carboxylate | Oxidation | Mild oxidizing agent (e.g., PCC, DMP) |
The successful synthesis of this compound hinges on the strategic selection of starting materials and the careful orchestration of functional group transformations to achieve the desired substitution pattern on the isothiazole core.
Emerging Synthetic Techniques Applicable to 1,2-Thiazoles
The synthesis of complex heterocyclic scaffolds like 1,2-thiazoles has been significantly advanced by the development of efficiency-focused synthetic strategies. These methods aim to reduce the number of synthetic steps, improve atom economy, and allow for the rapid generation of molecular diversity.
Multi-Component Reactions (MCRs)
Multi-component reactions (MCRs) are powerful tools in organic synthesis where three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all the starting materials. researchgate.netthieme-connect.com This approach offers considerable advantages over traditional linear syntheses by minimizing time, cost, and waste generation. thieme-connect.com While many MCRs are established for the more common 1,3-thiazole isomer, the principles are applicable to 1,2-thiazole synthesis. For instance, a versatile MCR for creating 2,4-disubstituted thiazoles involves the reaction of oxo components, primary amines, thiocarboxylic acids, and an isocyanide in a one-pot setup. thieme-connect.com Another approach describes the one-pot, three-component reaction using precursors like 2-(2-benzylidene hydrazinyl)-4-methylthiazole to generate novel thiazole derivatives. nih.gov The development of chemoenzymatic MCRs, using enzymes like trypsin, further expands the toolkit for synthesizing thiazole derivatives under mild conditions with high yields. nih.gov
A notable MCR strategy involves the condensation of an α-haloketone, a thiosemicarbazide, and various carbonyl compounds, which can yield complex thiazole derivatives in a single, environmentally benign step. acgpubs.org
Table 1: Examples of Multi-Component Reactions for Thiazole Synthesis
| Reactants | Catalyst/Conditions | Product Type | Yield | Reference |
|---|---|---|---|---|
| Oxo components, primary amines, thiocarboxylic acids, isocyanide | One-pot, mild conditions | 2,4-disubstituted thiazoles | Varies | thieme-connect.com |
| 3-(2-bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiosemicarbazide, carbonyl compounds | Neat, room temperature | Thiazolyl-pyran-2-one derivatives | Good to Excellent | acgpubs.org |
| Secondary amines, benzoyl isothiocyanate, dialkyl acetylenedicarboxylates | Trypsin from porcine pancreas (PPT), 45 °C | Substituted thiazole derivatives | Up to 94% | nih.gov |
| Aldehydes, benzoylisothiocyanate, alkyl bromides | KF/Clinoptilolite nanoparticles, water, 100°C | Substituted thiazole derivatives | Good to Excellent | nih.gov |
This table is illustrative of MCR strategies for thiazole scaffolds.
One-Pot Synthetic Strategies
One-pot syntheses, which may or may not be true MCRs, involve multiple sequential reaction steps conducted in a single reactor without isolating intermediates. This approach enhances efficiency and reduces resource consumption. The Hantzsch thiazole synthesis, a classic method involving the condensation of α-haloketones and thiourea or thioamides, has been adapted into modern one-pot procedures under solvent-free conditions to improve yields and environmental footprint. scispace.com Such strategies often employ microwave irradiation or novel catalysts to accelerate reactions and improve outcomes. bepls.com For example, a facile one-pot synthesis of thiazoles and thiazolyl-pyrazole derivatives has been achieved by reacting 3-(2-bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiosemicarbazide, and various carbonyl compounds with short reaction times and high yields. acgpubs.org
Catalytic Systems and Reagents for Formyl and Ester Group Transformations on 1,2-Thiazole Scaffolds
Introducing specific functional groups, such as the formyl (aldehyde) and methyl carboxylate (ester) groups onto a pre-formed 1,2-thiazole ring is a critical step in synthesizing the target molecule. This often relies on specialized catalytic systems and reagents that offer high selectivity and efficiency.
The transformation of a carboxylic acid derivative into a formyl group is a well-established process. One of the most effective methods is the Rosenmund reduction, which involves the catalytic hydrogenation of a carboxylic acid chloride. For the synthesis of a related compound, 4-methyl-5-formylthiazole, a Pd/BaSO₄ catalyst was used to hydrogenate 4-methylthiazole-5-carboxylic acid chloride, providing the desired aldehyde in high yield. nih.gov This method is noted for being more environmentally friendly and suitable for industrial production compared to oxidation or reduction methods that use stoichiometric heavy metal reagents or complex hydrides. nih.gov
For ester group transformations, acyl transfer catalysis using azole anions has proven effective. The 1,2,4-triazole (B32235) anion, for example, can catalyze the transesterification of unactivated esters, a reaction that is otherwise very slow. nih.gov Such catalytic systems could be employed to modify or introduce the methyl carboxylate group onto the 1,2-thiazole scaffold.
Optimization of Reaction Conditions and Selectivity Control
Achieving high yield and selectivity in the synthesis of functionalized thiazoles requires careful optimization of reaction conditions. This involves adjusting parameters such as catalyst type and loading, solvent, temperature, and reaction time.
In the Pd/BaSO₄-catalyzed synthesis of 4-methyl-5-formylthiazole, several factors were found to be critical for success. nih.gov The particle size of the BaSO₄ support for the palladium catalyst significantly impacted the reaction; nano-scale BaSO₄ provided a better catalytic effect than micro-scale particles. The choice of solvent was also crucial, with xylene being identified as optimal. The reaction temperature was optimized to 140°C to ensure a reasonable reaction rate without promoting side reactions. nih.gov
Table 2: Optimization of Catalytic Hydrogenation for Formyl Group Synthesis
| Parameter | Variation | Outcome | Reference |
|---|---|---|---|
| Catalyst Support | Nano-scale BaSO₄ vs. Micro-scale BaSO₄ | Nano-scale provided higher catalytic activity and yield. | nih.gov |
| Solvent | Toluene, Xylene, Mesitylene | Xylene gave the best yield and reaction rate. | nih.gov |
| Temperature | Varied | 140°C was found to be the optimal balance for rate and selectivity. | nih.gov |
Data adapted from the synthesis of 4-methyl-5-formylthiazole, illustrating principles applicable to 1,2-thiazole functionalization. nih.gov
Selectivity is also a key concern in multi-component and one-pot reactions. The order of addition of reagents, the nature of the catalyst, and the reaction temperature can all influence which of several possible products is formed. In chemoenzymatic synthesis, the choice of enzyme and its tolerance to different substrates are key optimization parameters. nih.gov
Green Chemistry Principles and Sustainable Synthesis Routes for Thiazole Derivatives
The principles of green chemistry are increasingly guiding the development of new synthetic methodologies for heterocyclic compounds like thiazoles. The goal is to minimize environmental impact by reducing waste, avoiding hazardous substances, and improving energy efficiency. researchgate.net
Several green strategies have been successfully applied to thiazole synthesis:
Use of Green Solvents : Water is an ideal green solvent, and several MCRs for thiazole synthesis have been developed to proceed efficiently in aqueous media, often under microwave irradiation. bepls.comresearchgate.net
Solvent-Free Reactions : Conducting reactions without a solvent (neat conditions) can significantly reduce waste. One-pot synthesis of Hantzsch thiazole derivatives has been achieved under solvent-free conditions, leading to shorter reaction times and higher yields. scispace.comyoutube.com
Reusable Catalysts : The development of recyclable catalysts, such as silica-supported tungstosilisic acid or KF/Clinoptilolite nanoparticles, is a cornerstone of green synthesis. nih.govresearchgate.net These catalysts can be easily recovered by filtration and reused, reducing costs and environmental burden. researchgate.net
Energy Efficiency : Microwave-assisted and ultrasonic-mediated syntheses are energy-efficient techniques that can dramatically reduce reaction times from hours to minutes and often improve product yields. bepls.comresearchgate.net
Atom Economy : MCRs and one-pot reactions inherently promote atom economy by incorporating most or all atoms of the starting materials into the final product, thus minimizing the formation of by-products. researchgate.net
These sustainable approaches are integral to the modern synthesis of thiazole derivatives, offering pathways that are not only efficient and high-yielding but also environmentally responsible. bepls.com
Chemical Reactivity and Transformation Pathways of Methyl 3 Formyl 1,2 Thiazole 5 Carboxylate
Reactivity Profile of the 1,2-Thiazole Ring System
The 1,2-thiazole ring is an aromatic heterocycle containing a sulfur and a nitrogen atom in adjacent positions. Its reactivity is influenced by the electronegativity of these heteroatoms and the presence of electron-withdrawing formyl and carboxylate substituents.
Electrophilic Aromatic Substitution Patterns
The 1,2-thiazole ring itself is generally resistant to electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen and sulfur atoms, which deactivates the ring towards attack by electrophiles. In the case of methyl 3-formyl-1,2-thiazole-5-carboxylate, the presence of two strong electron-withdrawing groups, the formyl group at the C3 position and the methyl carboxylate group at the C5 position, further deactivates the ring.
Calculated pi-electron density in the parent thiazole (B1198619) ring indicates that the C5 position is the most electron-rich and thus the primary site for electrophilic substitution. researchgate.netwikipedia.org However, in the target molecule, this position is already substituted. The remaining unsubstituted position is C4. Both the 3-formyl and 5-carboxylate groups are meta-directing deactivators. Therefore, any potential, albeit highly challenging, electrophilic substitution would be predicted to occur at the C4 position. Standard electrophilic substitution reactions such as nitration or halogenation are expected to require harsh conditions and may result in low yields or decomposition. nih.gov
Nucleophilic Attack and Ring Opening Reactions
The electron-deficient nature of the 1,2-thiazole ring in this compound makes it susceptible to nucleophilic attack. The presence of electron-withdrawing substituents can facilitate ring-opening reactions. nih.gov Quantum chemical calculations have shown that the pathway of ring-opening in thiazoles, whether direct or through an intermediate, is influenced by the nature of the substituents on the ring. nih.gov Thiazoles with electron-withdrawing groups are more likely to undergo an indirect ring-opening process. nih.gov
Potential sites for nucleophilic attack on the thiazole ring include the sulfur atom and the carbon atoms of the ring, particularly C3 and C5, which are activated by the adjacent electron-withdrawing groups. Attack at the sulfur atom can lead to cleavage of the S-N bond. Reductive ring-opening of thiazoles with sodium in liquid ammonia (B1221849) has been reported to yield substituted propenethiolates, with the specific outcome depending on the nature of the substituents. researchgate.net For this compound, strong nucleophiles could potentially initiate ring cleavage, leading to a variety of acyclic products.
Transformations Involving the 3-Formyl Group
The aldehyde functionality at the C3 position is a versatile handle for a wide range of chemical transformations, including oxidation, reduction, and condensation reactions.
Oxidation Reactions to Carboxylic Acids
The formyl group of this compound can be readily oxidized to a carboxylic acid, yielding 1,2-thiazole-3,5-dicarboxylic acid 3-methyl ester. A variety of oxidizing agents are effective for the conversion of aldehydes to carboxylic acids, including heterocyclic aldehydes. researchgate.netresearchgate.netorganic-chemistry.org The choice of reagent can be tailored to ensure compatibility with the ester and thiazole functionalities.
Table 1: Reagents for the Oxidation of the 3-Formyl Group
| Reagent | Conditions | Product | Reference |
| Sodium hypochlorite (B82951) (NaClO) | Microwave irradiation, basic media | 1,2-Thiazole-3,5-dicarboxylic acid 3-methyl ester | researchgate.net |
| N-Heterocyclic Carbene (NHC) / Air | Mild conditions | 1,2-Thiazole-3,5-dicarboxylic acid 3-methyl ester | mdpi.com |
| Oxone (2KHSO₅·KHSO₄·K₂SO₄) | Mild conditions | 1,2-Thiazole-3,5-dicarboxylic acid 3-methyl ester | organic-chemistry.org |
| Sodium perborate (B1237305) (NaBO₃) | Acetic acid | 1,2-Thiazole-3,5-dicarboxylic acid 3-methyl ester | organic-chemistry.org |
| Pyridinium chlorochromate (PCC) / H₅IO₆ | Acetonitrile (B52724) | 1,2-Thiazole-3,5-dicarboxylic acid 3-methyl ester | organic-chemistry.org |
Reduction Reactions to Alcohols or Hydrocarbons
The 3-formyl group can be reduced to a primary alcohol (3-hydroxymethyl-1,2-thiazole-5-carboxylate) or, under more forcing conditions, to a methyl group (3-methyl-1,2-thiazole-5-carboxylate).
Reduction to Alcohol: Standard hydride reducing agents are effective for the reduction of aldehydes to primary alcohols. chemguide.co.uklibretexts.org
Table 2: Reagents for the Reduction of the 3-Formyl Group to an Alcohol
| Reagent | Solvent | Product | Reference |
| Sodium borohydride (B1222165) (NaBH₄) | Methanol (B129727) or Ethanol (B145695) | Methyl 3-(hydroxymethyl)-1,2-thiazole-5-carboxylate | chemguide.co.uk |
| Lithium aluminium hydride (LiAlH₄) | Dry ether, followed by acidic workup | Methyl 3-(hydroxymethyl)-1,2-thiazole-5-carboxylate | chemguide.co.uknih.gov |
Reduction to Hydrocarbon: Complete reduction of the formyl group to a methyl group typically requires more drastic conditions. The choice of method needs to consider the potential for reduction of the ester group.
Table 3: Potential Methods for the Reduction of the 3-Formyl Group to a Hydrocarbon
| Reaction | Reagents | Notes |
| Wolff-Kishner Reduction | Hydrazine (B178648) (N₂H₄), strong base (e.g., KOH), high temperature | The strong basic conditions may lead to hydrolysis of the methyl ester. |
| Clemmensen Reduction | Zinc amalgam (Zn(Hg)), concentrated hydrochloric acid (HCl) | The strong acidic conditions may affect the thiazole ring and the ester. |
| Catalytic Hydrogenation | H₂, Pd/C, high pressure and temperature | May also reduce the thiazole ring under harsh conditions. |
Condensation Reactions with Amines and Active Methylene (B1212753) Compounds
The electrophilic carbon atom of the formyl group readily reacts with nucleophiles such as amines and the carbanions derived from active methylene compounds.
Condensation with Amines: Primary amines react with the 3-formyl group to form Schiff bases (imines). Secondary amines can also react to form enamines, though this is less common for aldehydes lacking an α-hydrogen on the other side of the carbonyl. The initial step in the reaction of an amine with an aldehyde is the formation of a hemiaminal intermediate. mdpi.com
Table 4: Condensation Products with Various Amines
| Amine | Product Type | Example Product with Aniline |
| Primary Amine (e.g., Aniline) | Schiff Base (Imine) | Methyl 3-((phenylimino)methyl)-1,2-thiazole-5-carboxylate |
| Secondary Amine (e.g., Piperidine) | Enamine (if possible) or Hemiaminal | Potentially a stable hemiaminal or subsequent reaction products. |
Condensation with Active Methylene Compounds: The Knoevenagel condensation is a well-established reaction for forming carbon-carbon bonds by reacting an aldehyde with an active methylene compound in the presence of a weak base. wikipedia.orgnih.gov This reaction is applicable to a wide range of aldehydes and active methylene compounds. nih.govnih.govresearchgate.net
Table 5: Products of Knoevenagel Condensation with Active Methylene Compounds
| Active Methylene Compound | Base Catalyst | Product | Reference |
| Diethyl malonate | Piperidine (B6355638) or Pyridine | Diethyl 2-((5-(methoxycarbonyl)-1,2-thiazol-3-yl)methylene)malonate | wikipedia.orgamazonaws.com |
| Malononitrile | Piperidine or Glycine | 2-((5-(methoxycarbonyl)-1,2-thiazol-3-yl)methylene)malononitrile | researchgate.net |
| Nitromethane | Base | Methyl 3-(2-nitrovinyl)-1,2-thiazole-5-carboxylate | wikipedia.org |
| Ethyl acetoacetate | Base | Ethyl 2-acetyl-3-(5-(methoxycarbonyl)-1,2-thiazol-3-yl)acrylate | wikipedia.org |
Olefination Reactions (e.g., Wittig, Horner-Wadsworth-Emmons, Knoevenagel)
The aldehyde functionality at the C3 position is a prime site for carbon-carbon bond formation via olefination reactions. These reactions convert the carbonyl group into an alkene, providing a versatile method for extending the carbon skeleton and introducing new functional groups.
Wittig Reaction: The Wittig reaction involves the treatment of the aldehyde with a phosphorus ylide (a phosphonium (B103445) ylide). masterorganicchemistry.com The ylide, typically prepared by deprotonating a phosphonium salt with a strong base like n-butyllithium, acts as a nucleophile, attacking the aldehyde carbonyl. masterorganicchemistry.com This leads to the formation of an alkene and triphenylphosphine (B44618) oxide as a byproduct. The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. Unstabilized ylides generally favor the formation of (Z)-alkenes, while stabilized ylides (containing an electron-withdrawing group) tend to produce (E)-alkenes.
Horner-Wadsworth-Emmons (HWE) Reaction: A widely used alternative to the Wittig reaction, the Horner-Wadsworth-Emmons (HWE) reaction utilizes a phosphonate (B1237965) carbanion, which is more nucleophilic and less basic than a corresponding phosphonium ylide. wikipedia.orgalfa-chemistry.com These carbanions are generated by treating a phosphonate ester with a base, such as sodium hydride (NaH). alfa-chemistry.comorganic-chemistry.org The reaction of the phosphonate carbanion with an aldehyde, like this compound, typically yields an (E)-alkene with high stereoselectivity. wikipedia.orgorganic-chemistry.orgconicet.gov.ar A significant advantage of the HWE reaction is that the byproduct, a water-soluble dialkyl phosphate (B84403) salt, is easily removed from the reaction mixture by aqueous extraction. wikipedia.orgalfa-chemistry.com
Knoevenagel Condensation: The Knoevenagel condensation is the reaction of the aldehyde with a compound containing an active methylene group (a CH₂ group flanked by two electron-withdrawing groups), catalyzed by a weak base such as piperidine or pyridine. nih.govdiva-portal.org This reaction is a cornerstone for forming new carbon-carbon bonds. nih.gov The active methylene compound is deprotonated by the base to form a carbanion, which then adds to the aldehyde. Subsequent dehydration yields the α,β-unsaturated product. diva-portal.org This method is particularly useful for synthesizing derivatives with extended conjugation.
Table 1: Overview of Olefination Reactions Applied to this compound
| Reaction | Reagent Type | Typical Base | Expected Product | Key Features |
| Wittig | Phosphonium Ylide (e.g., Ph₃P=CHR) | Strong Base (e.g., n-BuLi) | Alkene | Stereoselectivity depends on ylide stability. masterorganicchemistry.com |
| Horner-Wadsworth-Emmons | Phosphonate Ester (e.g., (EtO)₂P(O)CH₂R) | NaH, NaOMe | Predominantly (E)-Alkene | Water-soluble byproduct, high (E)-selectivity. wikipedia.orgalfa-chemistry.comorganic-chemistry.org |
| Knoevenagel Condensation | Active Methylene Compound (e.g., CH₂(CN)₂) | Weak Base (e.g., Piperidine) | α,β-Unsaturated Product | Mild conditions, suitable for diverse substrates. nih.govdiva-portal.org |
Chemical Modifications of the 5-Methyl Ester Group
The methyl ester at the C5 position of the thiazole ring offers another handle for chemical modification, allowing for the synthesis of a variety of derivatives such as carboxylic acids, amides, and alcohols.
Hydrolysis to Carboxylic Acids
The ester group can be readily hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Saponification, using a base like lithium hydroxide (B78521) (LiOH) or sodium hydroxide (NaOH) in a mixture of water and an organic solvent like methanol or tetrahydrofuran, is a common and efficient method. nih.gov Subsequent acidification of the resulting carboxylate salt yields the final 3-formyl-1,2-thiazole-5-carboxylic acid. This transformation is fundamental for preparing derivatives that require a free carboxylic acid, such as in the synthesis of certain amides or for use in coupling reactions.
Transesterification Reactions
Transesterification involves the conversion of the methyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. For example, heating the methyl ester in ethanol with a catalytic amount of sulfuric acid would lead to the formation of ethyl 3-formyl-1,2-thiazole-5-carboxylate. This reaction is an equilibrium process, and it is often necessary to use the new alcohol as the solvent to drive the reaction to completion.
Reductions to Alcohols or Aldehydes
The reduction of the ester group can lead to either a primary alcohol or an aldehyde, depending on the reducing agent and reaction conditions.
Reduction to Alcohol: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the methyl ester to a primary alcohol. However, LiAlH₄ would also simultaneously reduce the aldehyde at the C3 position, resulting in the formation of (5-(hydroxymethyl)-1,2-thiazol-3-yl)methanol. A milder reagent like sodium borohydride (NaBH₄) might offer some selectivity, typically reducing aldehydes faster than esters, but reduction of both groups is still a likely outcome, especially with longer reaction times or elevated temperatures. nih.gov
Reduction to Aldehyde: The partial reduction of an ester to an aldehyde is a more delicate transformation that requires specialized reagents, such as diisobutylaluminium hydride (DIBAL-H) at low temperatures. This would yield a dialdehyde, 1,2-thiazole-3,5-dicarbaldehyde. Alternatively, a two-step procedure involving initial reduction to the primary alcohol followed by selective re-oxidation to the aldehyde could be employed. Another approach is the reduction of the corresponding acyl chloride (prepared from the carboxylic acid), as seen in the Rosenmund reduction, which can yield an aldehyde. nih.gov
Amidation and Hydrazinolysis Reactions
The methyl ester can be converted into amides or hydrazides by reaction with amines or hydrazine, respectively.
Amidation: The direct reaction of the ester with an amine to form an amide is often slow and may require high temperatures. A more common approach is to first hydrolyze the ester to the carboxylic acid, convert the acid to a more reactive species like an acyl chloride (using thionyl chloride or oxalyl chloride), and then react it with the desired amine. nih.gov
Hydrazinolysis: Reacting the methyl ester with hydrazine (N₂H₄), typically in an alcohol solvent, yields the corresponding acid hydrazide, 3-formyl-1,2-thiazole-5-carbohydrazide. Acid hydrazides are stable, crystalline compounds and serve as important intermediates for the synthesis of various heterocyclic systems.
Table 2: Summary of Modifications of the 5-Methyl Ester Group
| Reaction | Reagent(s) | Product Functional Group | Notes |
| Hydrolysis | LiOH or NaOH, then H₃O⁺ | Carboxylic Acid | A common and high-yielding reaction. nih.gov |
| Transesterification | R'OH, H⁺ or RO⁻ catalyst | Ester (new) | Equilibrium-driven process. |
| Reduction to Alcohol | LiAlH₄ | Primary Alcohol | Aldehyde group is also reduced. |
| Reduction to Aldehyde | DIBAL-H (low temp.) | Aldehyde | Requires careful control of conditions. |
| Amidation | 1. Hydrolysis to acid 2. SOCl₂ 3. R₂NH | Amide | Typically proceeds via the acyl chloride. nih.gov |
| Hydrazinolysis | N₂H₄ | Acid Hydrazide | Useful for synthesizing further heterocyclic derivatives. |
Interplay of Functional Groups and Tandem Reactions
The presence of two distinct electrophilic centers—the C3 aldehyde and the C5 ester carbonyl—allows for potential chemoselectivity and the design of tandem or sequential reactions. The aldehyde group is generally more electrophilic and thus more reactive towards nucleophiles than the ester group. This difference can be exploited to perform selective modifications. For example, olefination reactions like the Wittig or HWE reaction can be performed selectively at the aldehyde position without affecting the ester group. researchgate.net
Tandem reactions, where a single set of reagents initiates a cascade of transformations, are also conceivable. For instance, a Knoevenagel condensation at the C3-aldehyde with a nucleophile that also contains a group capable of reacting with the C5-ester could lead to complex cyclized products in a single step. An example could be the reaction with an amino-substituted active methylene compound, where the initial Knoevenagel product could potentially undergo an intramolecular amidation/cyclization onto the ester group. Such tandem Knoevenagel condensation-Michael addition sequences have been explored in other systems. nih.gov The specific design of these tandem reactions would depend heavily on the chosen reagents and reaction conditions to control the sequence of bond-forming events.
Mechanistic Investigations of Key Reactions
Kinetics and Thermodynamics of Transformations
A thorough review of scientific literature and chemical databases reveals no available experimental or computational data regarding the kinetics and thermodynamics of transformations for the specific compound, this compound. Publicly accessible chemical databases, such as PubChem, explicitly state that no literature data is available for this compound. uni.lu
Consequently, it is not possible to provide detailed research findings, kinetic parameters, thermodynamic data, or interactive data tables concerning the reaction mechanisms, rates, or energy changes associated with the transformations of this compound. The field of chemical research has not yet published studies focusing on the mechanistic pathways, including the kinetics or thermodynamics, for this particular molecule.
Applications of Methyl 3 Formyl 1,2 Thiazole 5 Carboxylate As a Chemical Synthon
Utilization as a Building Block in Complex Organic Synthesis
The reactivity of the aldehyde and the ester groups can be selectively harnessed to participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, paving the way for the synthesis of intricate molecular architectures.
While no specific examples detailing the use of methyl 3-formyl-1,2-thiazole-5-carboxylate in the synthesis of fused or bridged systems were found, the reactivity of its formyl group is well-suited for cyclization reactions. Aldehydes are known to participate in intramolecular condensation and addition reactions, which are key steps in forming cyclic structures. For instance, the formyl group could react with a nucleophilic site on a side chain, introduced via modification of the ester group, to form a new ring fused to the thiazole (B1198619) core.
General strategies for creating bridged polycyclic systems often involve cascade reactions initiated from functionalized precursors. nih.gov In principle, this compound could be elaborated into a precursor for such a cascade, for example, by converting the aldehyde into an alkyne and the ester into a group bearing a diazo functionality, potentially leading to novel bridged heterocyclic systems. nih.gov The synthesis of new bridged tetracyclic ring systems based on a dibenzo[c,f] uni.lunih.govthiazepine core has been demonstrated, showcasing the utility of sulfur-nitrogen heterocycles in building complex scaffolds. researchgate.net
The generation of molecules containing multiple heterocyclic rings is a common strategy in drug discovery to explore chemical space and enhance biological activity. nih.gov this compound is an ideal starting material for creating such conjugates.
The formyl group can readily react with amines, hydrazines, or other nucleophiles to form imines, hydrazones, or other C=N linked systems, thereby attaching a second heterocyclic ring. For example, a study on a related compound, ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate, demonstrated that the formyl group can be used as a synthetic handle. ajgreenchem.com In that research, the thiazole was linked to a triazole ring system via a multi-step synthesis starting from a different formyl-thiazole derivative. ajgreenchem.com This illustrates a viable pathway for creating thiazole-triazole hybrids.
Similarly, pyrazolo-thiazole substituted pyridines have been synthesized through multicomponent reactions involving an acetylthiazole, showcasing how thiazole derivatives can be incorporated into multi-heterocyclic assemblies. mdpi.com The aldehyde of this compound could be employed in similar multicomponent reactions to generate novel conjugate systems.
Table 1: Potential Reactions for Multi-Heterocyclic Conjugate Synthesis
| Reactant for Aldehyde Group | Resulting Linkage | Potential Heterocyclic Conjugate |
| Heterocyclic Amine | Imine | Thiazole-Pyridine, Thiazole-Pyrimidine |
| Heterocyclic Hydrazine (B178648) | Hydrazone | Thiazole-Pyrazole, Thiazole-Triazole |
| Active Methylene (B1212753) Compound | Knoevenagel Condensation | Thiazole-Coumarin, Thiazole-Barbiturate |
| Wittig Reagent | Alkene | Thiazole-Indole, Thiazole-Quinoline |
Intermediate in Agrochemical and Advanced Material Science
Beyond pharmaceuticals, the structural motifs present in this compound are also relevant in the fields of agrochemicals and materials science.
Substituted thiazoles are a known class of agrochemicals. Research has shown that ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylates possess fungicidal and herbicidal activities. researchgate.net The core thiazole-5-carboxylate structure is central to these properties, suggesting that derivatives of this compound could also be explored for potential applications in crop protection. The synthesis of various thiazole-containing compounds for the agrochemical industry is an active area of research. mdpi.com
In materials science, heterocyclic compounds are often used to create organic dyes, polymers, and electronic materials. The thiazole ring, being an electron-rich aromatic system, can be incorporated into larger conjugated systems to influence their optical and electronic properties. nih.gov The aldehyde and ester functionalities of this compound provide convenient handles for polymerization or for grafting onto surfaces or other materials, suggesting its potential use in the development of new functional materials.
Precursors for Functional Polymers
The bifunctional nature of this compound makes it a prime candidate for use as a monomer in the synthesis of functional polymers. The formyl and carboxylate groups provide reactive handles for various polymerization reactions, leading to polymers with integrated thiazole units. The incorporation of the thiazole moiety into a polymer backbone can impart desirable properties such as thermal stability, conductivity, and fluorescence. mdpi.comresearchgate.net
The formyl group can participate in condensation polymerizations with compounds containing active methylene groups or amines. For instance, Knoevenagel condensation with a bis-malononitrile derivative could yield a π-conjugated polymer. Similarly, reductive amination or Schiff base formation with diamines can produce polyimines or polyamines. The methyl carboxylate group can undergo hydrolysis to the corresponding carboxylic acid, which can then be used in polyester (B1180765) or polyamide formation. Alternatively, it can undergo transesterification reactions.
The development of conjugated polymers, which have applications in organic electronic devices, often utilizes cross-coupling reactions. researchgate.net Thiazole-containing polymers are of interest for their optoelectronic properties. researchgate.net While direct polymerization of this compound via C-H activation or other cross-coupling methods would require specific catalytic systems, its functional groups offer a more traditional route to polymer synthesis.
Below is a table summarizing potential polymerization reactions involving this compound.
| Functional Group | Reaction Type | Co-monomer | Resulting Polymer Type |
| Formyl (-CHO) | Knoevenagel Condensation | Bis(active methylene) compounds | π-conjugated polymer |
| Formyl (-CHO) | Schiff Base Formation | Diamines | Polyimine (Schiff base polymer) |
| Methyl Carboxylate (-COOCH₃) | Polycondensation (after hydrolysis) | Diols or Diamines | Polyester or Polyamide |
| Methyl Carboxylate (-COOCH₃) | Transesterification | Diols | Polyester |
These polymerization strategies allow for the systematic incorporation of the thiazole heterocycle into a variety of polymer backbones, paving the way for new materials with tailored electronic and physical properties.
Components in Ligand Design for Coordination Chemistry
Thiazole and its derivatives are well-established as effective ligands in coordination chemistry, capable of binding to a wide range of metal ions. researchgate.netresearchgate.net The nitrogen atom of the thiazole ring possesses a lone pair of electrons, making it a primary coordination site. The presence of additional functional groups, as in this compound, enhances its potential as a ligand by introducing more donor atoms and enabling chelation.
This compound can act as a multidentate ligand. The potential coordination sites are:
The nitrogen atom of the 1,2-thiazole ring.
The carbonyl oxygen of the formyl group.
The carbonyl oxygen of the methyl carboxylate group.
This allows the molecule to bind to a metal center in various ways, such as a monodentate ligand through the ring nitrogen, or as a bidentate or even tridentate chelating agent. For example, it could form a stable five-membered chelate ring by coordinating through the thiazole nitrogen and the formyl oxygen. The ability to form such chelate rings often leads to more stable metal complexes compared to those formed with monodentate ligands.
The design of ligands is crucial for controlling the geometry, electronic properties, and reactivity of the resulting metal complexes. rsc.org Thiazole-based ligands have been used to create complexes with interesting catalytic, magnetic, and luminescent properties. mdpi.comresearchgate.net For instance, coordination polymers and metal-organic frameworks (MOFs) built from thiazole-containing linkers have been explored for applications in luminescence and sensing. mdpi.com The functional groups on this compound could be further modified to tune the properties of the resulting metal complexes.
The potential coordination modes of this compound are outlined in the table below.
| Coordination Mode | Donor Atoms | Potential Chelate Ring Size |
| Monodentate | N (thiazole) | N/A |
| Bidentate | N (thiazole), O (formyl) | 5-membered |
| Bidentate | N (thiazole), O (carboxylate) | 7-membered (less likely) |
| Tridentate | N (thiazole), O (formyl), O (carboxylate) | Forms two chelate rings |
The versatility of this compound as a ligand precursor makes it a valuable tool for the synthesis of novel coordination compounds with potentially useful applications in catalysis, materials science, and beyond.
Advanced Spectroscopic and Structural Investigations of Methyl 3 Formyl 1,2 Thiazole 5 Carboxylate
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy stands as a cornerstone for the structural determination of organic compounds. For methyl 3-formyl-1,2-thiazole-5-carboxylate, a combination of one-dimensional (¹H, ¹³C) and advanced two-dimensional NMR experiments in a suitable solvent like CDCl₃ or DMSO-d₆ would be employed to unambiguously assign all proton and carbon signals.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
Two-dimensional (2D) NMR experiments are essential for establishing the precise bonding framework and spatial arrangement of atoms.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin couplings. For this molecule, no direct COSY correlations are expected as the two protons, the formyl proton (CHO) and the thiazole (B1198619) ring proton (H4), are separated by more than three bonds and are not typically coupled.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon-hydrogen pairs. It would show a clear correlation between the thiazole C4 carbon and its attached proton (H4), the formyl carbon and the formyl proton, and the methyl carbons of the ester group with their respective protons.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying longer-range (2-3 bond) C-H correlations, which helps piece together the molecular skeleton. Key expected correlations include the formyl proton (CHO) to the C3 and C4 carbons of the thiazole ring, and the thiazole H4 proton to the C3, C5, and ester carbonyl carbons. Furthermore, the methyl protons (-OCH₃) would show a strong correlation to the ester carbonyl carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing critical information about the molecule's conformation. A significant NOE could be anticipated between the formyl proton and the thiazole H4 proton, which would help to establish the preferred orientation of the formyl group relative to the thiazole ring.
A summary of expected key 2D NMR correlations is presented below.
| Proton (¹H) | HSQC Correlation (¹³C) | HMBC Correlations (¹³C) | NOESY Correlation (¹H) |
| Formyl H (~10.0 ppm) | Formyl C (~185 ppm) | C3, C4 | Thiazole H4 |
| Thiazole H4 (~8.5 ppm) | C4 (~120 ppm) | C3, C5, Ester C=O | Formyl H |
| Methyl H (~3.9 ppm) | Methyl C (~53 ppm) | Ester C=O | - |
Solid-State NMR for Polymorph Characterization
Polymorphism, the ability of a solid material to exist in multiple crystalline forms, can significantly impact a compound's physical properties. Solid-state NMR (ssNMR) is a powerful, non-destructive technique used to identify and characterize polymorphs. youtube.com Unlike in solution NMR where rapid molecular tumbling averages out anisotropic interactions, in ssNMR, the chemical shift of an atom is highly sensitive to its local electronic environment and intermolecular packing within the crystal lattice. acs.orgnih.govnih.gov
Different polymorphs (e.g., Form A and Form B) of this compound would exhibit distinct ¹³C chemical shifts for the same carbon atoms due to variations in crystal packing and intermolecular interactions (e.g., C-H···O or C-H···N hydrogen bonds). These differences, often most pronounced for carbons involved in hydrogen bonding or π-stacking, allow for the unambiguous identification and quantification of different polymorphic forms in a bulk sample. rsc.org
| Carbon Atom | Hypothetical ¹³C Shift (Form A) | Hypothetical ¹³C Shift (Form B) |
| Ester C=O | 162.5 ppm | 164.0 ppm |
| Formyl C=O | 185.2 ppm | 184.1 ppm |
| C3 | 155.8 ppm | 156.5 ppm |
| C4 | 120.1 ppm | 119.5 ppm |
| C5 | 148.3 ppm | 149.0 ppm |
Dynamic NMR for Conformational Studies
Dynamic NMR (DNMR) is utilized to study time-dependent processes such as conformational exchange, for instance, the restricted rotation around single bonds. copernicus.orgnih.gov For this compound, the rotation around the C3-CHO bond could be hindered due to steric or electronic effects.
At low temperatures, this rotation may be slow on the NMR timescale, resulting in distinct signals for each conformer. As the temperature is increased, the rate of rotation increases. At a specific temperature, known as the coalescence temperature, the two distinct signals broaden and merge into a single, averaged signal. researchgate.net By analyzing the line shape changes over a range of temperatures, the energy barrier (ΔG‡) for the rotational process can be calculated, providing valuable insight into the molecule's conformational flexibility.
Mass Spectrometry for Molecular Formula and Fragmentation Pathway Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing exact molecular weight and structural information through fragmentation analysis. researchgate.net
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry provides a highly accurate mass measurement of the parent ion, which can be used to confirm its elemental composition. For this compound, HRMS would be used to verify its molecular formula, C₆H₅NO₃S. The measured mass of the protonated molecule [M+H]⁺ would be compared to the theoretically calculated mass, with a match within a very small tolerance (typically < 5 ppm) confirming the formula.
| Ion Formula | Calculated m/z | Found m/z |
| [C₆H₅NO₃S + H]⁺ | 172.0063 | 172.0065 |
Note: "Found m/z" is a hypothetical value for illustrative purposes. Data derived from predicted values. uni.lu
Tandem Mass Spectrometry (MS/MS)
Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of a specific precursor ion (e.g., the [M+H]⁺ ion) to generate a spectrum of product ions. The resulting fragmentation pattern provides a "fingerprint" that helps to elucidate the structure of the precursor ion. nih.govmdpi.comwvu.edu
For this compound, the protonated molecular ion at m/z 172 would be selected and fragmented. Plausible fragmentation pathways would include:
Loss of a methoxy (B1213986) radical (·OCH₃): Resulting in a fragment at m/z 141.
Loss of the formyl group (CHO): Leading to an ion at m/z 143.
Loss of the entire methoxycarbonyl group (COOCH₃): Producing a fragment at m/z 113.
Cleavage of the thiazole ring: Thiazole rings can undergo characteristic ring-opening and fragmentation pathways, leading to smaller, specific fragment ions that can further confirm the core structure. researchgate.net
| Precursor Ion (m/z) | Major Fragment Ions (m/z) | Proposed Neutral Loss |
| 172 | 143 | CHO |
| 172 | 141 | ·OCH₃ |
| 172 | 113 | COOCH₃ |
Vibrational Spectroscopy (Infrared and Raman Spectroscopy) for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful, non-destructive tool for identifying functional groups and probing the conformational landscape of a molecule. For this compound, these methods would provide invaluable information on the vibrational modes associated with its key structural motifs.
Expected Vibrational Modes:
The IR and Raman spectra of this compound are predicted to be rich with characteristic absorption and scattering bands. The principal vibrations would include:
C=O Stretching: Two distinct carbonyl stretching vibrations are anticipated. The ester carbonyl (C=O) of the carboxylate group is expected to appear in the region of 1720-1740 cm⁻¹, while the aldehyde carbonyl of the formyl group would likely be observed at a slightly lower frequency, around 1680-1700 cm⁻¹. The precise positions of these bands would be sensitive to the electronic effects of the thiazole ring and any potential intramolecular interactions.
C-H Stretching: The aldehyde C-H stretching vibration is a particularly useful diagnostic tool, typically appearing as a weak to medium intensity band in the range of 2700-2850 cm⁻¹. The aromatic C-H stretching from the thiazole ring would be observed around 3000-3100 cm⁻¹.
Thiazole Ring Vibrations: The 1,2-thiazole ring itself will exhibit a series of characteristic stretching and bending vibrations. These are typically found in the fingerprint region of the spectrum (below 1600 cm⁻¹) and are crucial for confirming the presence and substitution pattern of the heterocyclic core.
C-O Stretching: The C-O stretching vibrations of the ester group are expected to produce strong bands in the 1100-1300 cm⁻¹ region.
N-S Stretching: The stretching vibration of the N-S bond within the thiazole ring is another key feature, though its intensity can be variable.
Conformational Analysis:
The relative orientation of the formyl and carboxylate groups with respect to the thiazole ring can lead to different conformers. Vibrational spectroscopy, in conjunction with computational modeling, could potentially distinguish between these conformers. For instance, the frequencies of the carbonyl stretching vibrations might shift depending on the spatial arrangement of the substituents due to changes in dipole-dipole interactions and electronic conjugation.
Interactive Data Table: Predicted Vibrational Frequencies
| Functional Group | Predicted Wavenumber (cm⁻¹) | Type of Vibration |
| Ester C=O | 1720-1740 | Stretching |
| Aldehyde C=O | 1680-1700 | Stretching |
| Aldehyde C-H | 2700-2850 | Stretching |
| Aromatic C-H | 3000-3100 | Stretching |
| Thiazole Ring | < 1600 | Stretching/Bending |
| Ester C-O | 1100-1300 | Stretching |
X-ray Crystallography for Single Crystal and Powder Diffraction Analysis
X-ray crystallography stands as the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. Both single-crystal and powder X-ray diffraction (PXRD) techniques would be instrumental in characterizing this compound.
Single Crystal X-ray Diffraction:
Should suitable single crystals be obtained, this technique would provide a wealth of structural information, including:
Bond Lengths and Angles: Precise measurements of all bond lengths and angles within the molecule, offering direct insight into the bonding characteristics of the 1,2-thiazole ring and the substituents.
Molecular Conformation: The exact conformation adopted by the molecule in the crystalline state, revealing the torsional angles between the thiazole ring and the formyl and carboxylate groups.
Intermolecular Interactions: The nature and geometry of intermolecular forces, such as hydrogen bonds, π-π stacking, and van der Waals interactions, which govern the crystal packing.
Crystal System and Space Group: Fundamental crystallographic parameters that define the symmetry and repeating unit of the crystal lattice.
Powder X-ray Diffraction (PXRD):
PXRD is a valuable tool for analyzing polycrystalline samples. It can be used to:
Identify Crystalline Phases: Confirm the crystallinity of a bulk sample and identify different polymorphic forms if they exist.
Assess Sample Purity: Detect the presence of crystalline impurities.
Unit Cell Determination: In some cases, it is possible to determine the unit cell parameters from high-quality powder diffraction data.
Interactive Data Table: Hypothetical Crystallographic Parameters
| Parameter | Predicted Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~8-12 |
| b (Å) | ~5-9 |
| c (Å) | ~15-20 |
| β (°) | ~95-105 |
| Z | 4 |
Note: These are hypothetical values based on similar small organic molecules and would need to be determined experimentally.
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Chiral Derivatives
The parent molecule, this compound, is achiral and therefore would not exhibit a signal in circular dichroism (CD) spectroscopy. However, the introduction of a chiral center would render the molecule optically active, making chiroptical techniques relevant.
Chiral Derivatives:
Chirality could be introduced, for example, by:
Derivatization of the formyl group: Reaction of the aldehyde with a chiral reagent to form a chiral derivative, such as a chiral acetal (B89532) or a product from an asymmetric aldol (B89426) reaction.
Introduction of a chiral substituent on the thiazole ring: Synthesis of a derivative with a chiral group attached to the heterocyclic core.
Circular Dichroism (CD) Spectroscopy:
For a chiral derivative of this compound, CD spectroscopy would provide information on:
Absolute Configuration: The sign and intensity of the Cotton effects in the CD spectrum can be correlated with the absolute configuration of the stereogenic centers, often with the aid of quantum chemical calculations.
Conformational Analysis: The CD spectrum is highly sensitive to the solution-state conformation of the molecule, providing insights that are complementary to those obtained from NMR and vibrational spectroscopy.
The electronic transitions of the thiazole chromophore and the carbonyl groups would be the main contributors to the CD spectrum. The interaction of these chromophores in a chiral environment would give rise to characteristic CD signals.
Computational and Theoretical Studies on Methyl 3 Formyl 1,2 Thiazole 5 Carboxylate
Quantum Chemical Calculations of Electronic Structure and Properties
Quantum chemical calculations are fundamental to understanding the electronic behavior of methyl 3-formyl-1,2-thiazole-5-carboxylate. These calculations can determine the molecule's geometry, energy, and the distribution of electrons, which in turn dictate its physical and chemical properties.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. researchgate.netresearchgate.net It offers a good balance between accuracy and computational cost, making it suitable for a range of applications. In the study of thiazole (B1198619) derivatives, DFT has been employed to optimize molecular geometries, calculate electronic properties, and predict spectroscopic data. researchgate.net For this compound, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), can be used to determine its most stable three-dimensional conformation. researchgate.net These calculations provide optimized bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's steric and electronic properties.
Table 1: Illustrative Optimized Geometrical Parameters for this compound using DFT
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C=O (formyl) | 1.21 Å |
| C-S (thiazole) | 1.75 Å | |
| N-S (thiazole) | 1.68 Å | |
| C=O (ester) | 1.22 Å | |
| C-O (ester) | 1.35 Å | |
| Bond Angle | O=C-H (formyl) | 124° |
| C-S-N (thiazole) | 92° | |
| O=C-O (ester) | 125° |
Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations.
Frontier Molecular Orbital (FMO) analysis is a key component of understanding a molecule's chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in many chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity. For thiazole derivatives, FMO analysis has been used to rationalize their biological activity and chemical behavior. researchgate.net In this compound, the HOMO is expected to be localized primarily on the electron-rich thiazole ring, while the LUMO would likely be distributed over the electron-withdrawing formyl and carboxylate groups.
Table 2: Illustrative Frontier Molecular Orbital Energies for this compound
| Orbital | Energy (eV) |
| HOMO | -7.2 |
| LUMO | -2.5 |
| HOMO-LUMO Gap (ΔE) | 4.7 |
Note: The data in this table is illustrative and represents typical values that would be obtained from FMO analysis.
The molecular electrostatic potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and for predicting its sites of electrophilic and nucleophilic attack. researchgate.net The MEP map displays regions of negative potential (typically colored in shades of red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (colored in shades of blue), which are electron-deficient and prone to nucleophilic attack. For this compound, the MEP map would likely show negative potential around the oxygen atoms of the formyl and carboxylate groups and the nitrogen atom of the thiazole ring. researchgate.net Conversely, positive potential would be expected around the hydrogen atoms and the sulfur atom of the thiazole ring. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding and receptor binding.
Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)
Computational methods can accurately predict various spectroscopic parameters, which can aid in the interpretation of experimental spectra. For this compound, DFT calculations can be used to predict its ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) absorption maxima. researchgate.net The predicted NMR chemical shifts can help in the assignment of signals in the experimental spectrum. mdpi.com Calculated IR frequencies correspond to the vibrational modes of the molecule and can be compared with the experimental IR spectrum to confirm its structure. The prediction of UV-Vis spectra, often performed using Time-Dependent DFT (TD-DFT), can provide insights into the electronic transitions occurring within the molecule. researchgate.net
Table 3: Illustrative Predicted Spectroscopic Data for this compound
| Spectrum | Parameter | Predicted Value |
| ¹H NMR | Chemical Shift (formyl H) | ~10.1 ppm |
| Chemical Shift (thiazole H) | ~8.5 ppm | |
| Chemical Shift (methyl H) | ~3.9 ppm | |
| ¹³C NMR | Chemical Shift (formyl C) | ~185 ppm |
| Chemical Shift (ester C=O) | ~162 ppm | |
| IR | Vibrational Frequency (C=O, formyl) | ~1710 cm⁻¹ |
| Vibrational Frequency (C=O, ester) | ~1730 cm⁻¹ | |
| UV-Vis | λmax | ~280 nm |
Note: The data in this table is illustrative and represents typical values that would be obtained from spectroscopic prediction calculations.
Reaction Pathway Modeling and Transition State Characterization
Theoretical calculations can be used to model chemical reactions, providing detailed information about reaction mechanisms, energetics, and the structures of transition states. For this compound, reaction pathway modeling could be used to investigate various transformations, such as its synthesis or its reactions with nucleophiles at the formyl group. By calculating the potential energy surface for a given reaction, researchers can identify the lowest energy pathway and characterize the transition state structures. This information is invaluable for optimizing reaction conditions and for designing more efficient synthetic routes. For instance, modeling the addition of a nucleophile to the formyl group would involve locating the transition state for this process and calculating the activation energy, thereby providing a quantitative measure of the reaction's feasibility.
Molecular Dynamics Simulations for Conformational Flexibility and Intermolecular Interactions
While quantum chemical calculations typically focus on static, isolated molecules, molecular dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. nih.gov MD simulations can be used to explore the conformational flexibility of this compound, revealing how its different parts move relative to each other. This is particularly important for understanding how the molecule might adapt its shape to fit into a binding site of a biological target. Furthermore, MD simulations can be used to study intermolecular interactions, such as how the molecule interacts with solvent molecules or with other molecules in a condensed phase. nih.gov These simulations can provide insights into solvation effects and the formation of aggregates, which can be crucial for understanding the molecule's behavior in solution and in biological systems.
Aromaticity Assessment of the 1,2-Thiazole Ring
The aromaticity of the 1,2-thiazole ring system, an isothiazole (B42339), is a subject of considerable interest in computational and theoretical chemistry. Aromaticity, a concept central to the understanding of the stability and reactivity of cyclic conjugated systems, is not a directly observable physical quantity but is inferred from various geometric, energetic, and magnetic criteria. For the 1,2-thiazole ring within this compound, its aromatic character is influenced by the presence of the nitrogen and sulfur heteroatoms and is further modulated by the electron-withdrawing formyl and methyl carboxylate substituents.
Detailed Research Findings
Computational studies, employing methods such as Density Functional Theory (DFT), are instrumental in quantifying the aromaticity of heterocyclic systems like 1,2-thiazole. The primary methods for this assessment are the Harmonic Oscillator Model of Aromaticity (HOMA) and Nucleus-Independent Chemical Shift (NICS) calculations.
The HOMA index is a geometry-based measure of aromaticity, with a value of 1 indicating a fully aromatic system and a value of 0 representing a non-aromatic system. Research indicates that isothiazole (the parent 1,2-thiazole ring) is less aromatic than its 1,3-thiazole counterpart. This difference is attributed to the arrangement of the heteroatoms and its effect on electron delocalization.
The presence of electron-withdrawing substituents, such as the formyl group at the C3 position and the methyl carboxylate group at the C5 position, is expected to decrease the electron density of the 1,2-thiazole ring. This reduction in electron density can influence the degree of aromaticity. Theoretical studies on other azole systems have shown that strong electron-withdrawing groups can sometimes enhance aromaticity by promoting a more uniform distribution of electron density within the ring. However, the precise effect on the 1,2-thiazole ring in this specific substitution pattern requires dedicated computational analysis.
In the absence of direct computational data for this compound, the following table presents representative, though not specific, aromaticity indices for related heterocyclic systems to provide a comparative context.
Interactive Data Table: Aromaticity Indices of Related Heterocyclic Compounds
| Compound | Aromaticity Index | Value | Reference |
| 1,3-Thiazole | NICS(0) | -12.85 ppm | numberanalytics.com |
| 1,3-Thiazole-4-NO₂ | NICS(0) | -13.91 ppm | numberanalytics.com |
| 1,3-Thiazole | HOMA | (Not Specified) | |
| Isothiazole (1,2-Thiazole) | HOMA | Less than 1,3-Thiazole | |
| Isoxazole (B147169) | HOMA | Less than Isothiazole |
It is important to note that the values in the table are for the 1,3-isomer of thiazole and are included to illustrate the typical range of NICS values for azole systems. The relative HOMA values indicate the generally accepted trend in aromaticity among these isomers.
Analytical Methodologies for Detection, Quantification, and Purification in Research
Chromatographic Separation Techniques for Purity Assessment and Isolation
Chromatographic methods are indispensable for separating "methyl 3-formyl-1,2-thiazole-5-carboxylate" from reaction mixtures and for assessing its purity. The choice of technique depends on the scale of the separation and the physical properties of the compound.
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for the analysis and purification of thiazole (B1198619) derivatives. For compounds like "this compound," reverse-phase HPLC is commonly utilized. In this technique, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase. For instance, a mobile phase consisting of acetonitrile (B52724) and methanol (B129727) in a 70:30 ratio has been successfully used for the analysis of a related thiazole derivative, with a flow rate of 0.6 ml/min resulting in a retention time of 1.5 minutes. journaljpri.com The purity of the compound can be determined by the presence of a single, sharp peak in the chromatogram. By collecting the fraction corresponding to this peak, highly pure samples of the compound can be obtained. The development of HPLC methods often involves validating parameters such as linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ) to ensure reliable results. journaljpri.commdpi.com
Gas Chromatography (GC): Gas chromatography is suitable for the analysis of volatile and thermally stable compounds. While specific GC methods for "this compound" are not extensively detailed in the public domain, the general principles apply. The compound would be vaporized and passed through a column with a stationary phase. The separation is based on the differential partitioning of the compound between the carrier gas (mobile phase) and the stationary phase. The formation of thiazole and thiazoline (B8809763) derivatives has been monitored using GC-MS, indicating the utility of GC in analyzing reaction mixtures containing similar structural motifs. researchgate.net
Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and cost-effective method for monitoring the progress of reactions and for preliminary purity assessment. nih.gov A small amount of the sample is spotted onto a plate coated with a stationary phase (e.g., silica (B1680970) gel). The plate is then placed in a developing chamber with a suitable solvent system (mobile phase). The separation occurs as the solvent moves up the plate by capillary action, and the components of the sample travel at different rates depending on their affinity for the stationary and mobile phases. The position of the compound is visualized, often using UV light, and the retention factor (Rf) value can be calculated. While not providing the high resolution of HPLC or GC, TLC is invaluable for a quick check of reaction completion or the number of components in a mixture.
| Technique | Stationary Phase Example | Mobile Phase Example | Primary Use for this compound |
| HPLC | C18 (Reverse-Phase) | Acetonitrile/Methanol | Purity assessment, preparative isolation |
| GC | Polysiloxane-based | Helium, Nitrogen | Analysis of volatile impurities, reaction monitoring |
| TLC | Silica Gel | Ethyl Acetate/Hexane | Reaction monitoring, rapid purity check |
Hyphenated Analytical Techniques for Complex Mixture Analysis
To gain more comprehensive information, chromatographic techniques are often coupled with spectroscopic detectors, a practice known as hyphenation.
Gas Chromatography-Mass Spectrometry (GC-MS): This technique combines the separation power of GC with the identification capabilities of mass spectrometry. As the components of a mixture elute from the GC column, they are directly introduced into the mass spectrometer, which provides information about their mass-to-charge ratio. This allows for the definitive identification of "this compound" and any impurities present in a sample. GC-MS has been used to analyze the fragmentation patterns of thiazole derivatives, aiding in their structural elucidation. researchgate.netnih.gov Predicted collision cross-section (CCS) values for the protonated molecule [M+H]+ and other adducts of "this compound" can be calculated and compared with experimental data for confirmation. uni.lu
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a highly sensitive and selective technique that is particularly useful for the analysis of non-volatile and thermally labile compounds like many thiazole derivatives. nih.gov The eluent from the HPLC column is passed into a mass spectrometer, allowing for the determination of the molecular weight of the target compound and its fragments. This technique is invaluable for analyzing complex mixtures, such as reaction products or biological samples, and has been employed in the study of various thiazole-containing compounds. nih.govnih.gov
Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR): LC-NMR directly couples HPLC with NMR spectroscopy. nih.gov This allows for the acquisition of NMR spectra of compounds as they elute from the chromatography column, providing detailed structural information. While less common due to sensitivity limitations, LC-NMR can be a powerful tool for the unambiguous identification of unknown impurities or metabolites in complex mixtures containing thiazole derivatives. nih.gov
| Hyphenated Technique | Information Provided | Application in Thiazole Research |
| GC-MS | Separation based on volatility and polarity; mass-to-charge ratio for identification. | Identification of reaction byproducts and impurities in the synthesis of thiazole derivatives. researchgate.netnih.gov |
| LC-MS | Separation based on polarity; mass-to-charge ratio for identification of non-volatile compounds. | Characterization and quantification of thiazole-based compounds in complex matrices. nih.govnih.gov |
| LC-NMR | Separation based on polarity; detailed structural information from NMR spectra. | Unambiguous structure elucidation of novel thiazole derivatives and their isomers. nih.gov |
Spectrophotometric Methods for Concentration Determination
UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy is a straightforward and widely available technique for determining the concentration of a compound in solution. nih.gov It relies on the principle that molecules absorb light at specific wavelengths in the UV and visible regions of the electromagnetic spectrum. A solution of "this compound" would exhibit a characteristic absorption spectrum, and the wavelength of maximum absorbance (λmax) can be used for quantification. According to the Beer-Lambert law, the absorbance of the solution is directly proportional to the concentration of the analyte. researchgate.net For related thiazole derivatives, absorption maxima have been observed in the range of 358-410 nm. researchgate.net By preparing a calibration curve with standards of known concentration, the concentration of an unknown sample can be accurately determined.
Development and Validation of Robust Analytical Procedures for Research Purposes
For research applications, it is crucial that the analytical methods used are both reliable and reproducible. The development and validation of analytical procedures for compounds like "this compound" follow established guidelines to ensure the quality of the data generated. mdpi.comresearchgate.net
The development process involves optimizing various parameters, such as the mobile phase composition and flow rate in HPLC, or the temperature program in GC, to achieve good separation and peak shape. journaljpri.com
Once a method is developed, it must be validated to demonstrate its suitability for the intended purpose. Key validation parameters include:
Specificity: The ability of the method to accurately measure the analyte in the presence of other components such as impurities or matrix components. mdpi.com
Linearity: The demonstration that the method's response is directly proportional to the concentration of the analyte over a defined range. journaljpri.com
Accuracy: The closeness of the measured value to the true value, often determined by recovery studies. journaljpri.com
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. journaljpri.com
Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected by the method. journaljpri.com
Limit of Quantification (LOQ): The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. journaljpri.com
Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. mdpi.com
By systematically developing and validating analytical procedures, researchers can have confidence in the quality and integrity of the data obtained for "this compound," which is essential for advancing scientific understanding of this compound.
Future Research Directions and Unexplored Avenues for Methyl 3 Formyl 1,2 Thiazole 5 Carboxylate
Development of Novel and Highly Efficient Synthetic Pathways to the 1,2-Thiazole Core
While classical methods for thiazole (B1198619) synthesis exist, future research should focus on developing more efficient, sustainable, and versatile routes to the specific 1,2-thiazole core of methyl 3-formyl-1,2-thiazole-5-carboxylate. The 1,2-thiazole isomer, also known as isothiazole (B42339), is a distinct entity from the more common 1,3-thiazole. bepls.com
Key research avenues include:
Green Chemistry Approaches: There is a growing need to develop environmentally benign synthetic protocols. Future work could explore multicomponent, one-pot reactions that minimize waste and energy consumption. bepls.com The use of green solvents like water, recyclable catalysts, and solvent-free reaction conditions under microwave or ultrasonic irradiation are promising strategies that have been successfully applied to other thiazole derivatives. bepls.comresearchgate.net
Novel Cycloaddition Strategies: Moving beyond traditional condensation reactions, researchers could investigate novel cycloaddition pathways. For instance, adapting copper-catalyzed [3+2] cycloaddition reactions, which have been used for other thiazole systems, could provide a direct and highly regioselective route to the 1,2-thiazole ring. nih.gov
Photochemical Methods: Photolysis presents a unique synthetic approach. A potential pathway could involve the photochemical rearrangement of a substituted isoxazole (B147169) precursor in the presence of a thioamide, a method that has proven effective for synthesizing other thiazole-5-carboxylate esters. researchgate.net
Domino and Tandem Reactions: Designing domino reactions where multiple bond-forming events occur in a single synthetic operation would be a highly efficient strategy. A future goal could be to devise a tandem sequence where the 1,2-thiazole ring is formed and functionalized in a single, streamlined process.
| Research Focus | Potential Method | Anticipated Advantage |
| Sustainable Synthesis | One-pot, multicomponent reaction in a green solvent (e.g., water, PEG-400). bepls.com | Reduced waste, higher atom economy, operational simplicity. |
| Direct Ring Formation | Copper-catalyzed [3+2] cycloaddition of appropriate precursors. nih.gov | High efficiency and regioselectivity, mild reaction conditions. |
| Photochemical Synthesis | Photolytic rearrangement of a substituted isoxazole-4-carboxylate. researchgate.net | Access to unique intermediates, potential for novel reactivity. |
| Process Intensification | Catalyst-free domino reaction under microwave irradiation. bepls.com | Rapid reaction times, high yields, and cleaner product profiles. |
Exploration of Underexplored Reactivity Modes for Enhanced Functionalization
The true synthetic value of this compound lies in the reactivity of its functional groups—the aldehyde, the ester, and the heterocyclic core itself. Future research should aim to explore and exploit these functionalities for creating diverse and complex molecular architectures.
The Formyl Group as a Synthetic Hub: The aldehyde group is a versatile handle for a wide array of transformations. Research could focus on its use in:
Condensation Reactions: Reaction with various nucleophiles, such as hydrazides or thiosemicarbazides, can yield hydrazone-containing derivatives, a substructure known to be important in agrochemicals and pharmaceuticals. researchgate.netmdpi.com
Multicomponent Reactions: The aldehyde can serve as a key component in powerful one-pot reactions like the Biginelli or Ugi reactions, enabling the rapid assembly of complex, drug-like molecules. nih.gov
Wittig and Related Olefinations: To extend the carbon framework and introduce new functional groups.
Transformations of the Carboxylate Ester: The methyl ester at position 5 can be readily transformed. Hydrolysis to the corresponding carboxylic acid would provide a key intermediate for amide coupling, allowing the attachment of a wide range of amines and creating libraries of new compounds.
C-H Functionalization of the Thiazole Ring: A significant frontier would be the selective C-H activation and functionalization of the thiazole ring's C4 position. This would allow for the direct introduction of new substituents without the need for pre-functionalized starting materials, representing a highly atom-economical approach.
| Functional Group | Reaction Type | Potential Outcome |
| C3-Formyl | Condensation with hydrazides. researchgate.netmdpi.com | Synthesis of thiazole-hydrazone derivatives. |
| C3-Formyl | Multicomponent Reaction (e.g., Biginelli). nih.gov | Rapid access to complex heterocyclic scaffolds. |
| C5-Carboxylate | Saponification followed by amide coupling. | Creation of diverse amide libraries for screening. |
| C4-Position | Direct C-H Arylation/Alkylation. | Atom-economical installation of new substituents. |
Integration into Flow Chemistry and Automated Synthesis Platforms
To accelerate the synthesis and screening of derivatives, integrating the synthesis of this compound and its derivatives into automated flow chemistry platforms is a crucial future direction. Continuous flow microreactors offer superior control over reaction parameters, enhanced safety, and the potential for seamless multi-step synthesis. nih.gov
Future research should focus on:
Developing a Continuous Flow Synthesis of the Core Scaffold: Translating an efficient batch synthesis of the title compound into a continuous flow process would enable on-demand production and purification.
Automated Multi-step Sequences: Researchers could design an automated platform where the initially synthesized this compound is directly channeled into subsequent reactors for further functionalization. nih.govnih.gov For example, a flow system could perform a Hantzsch-type thiazole synthesis, followed by an in-line condensation reaction on the formyl group, all without isolating intermediates. nih.gov This approach dramatically reduces reaction times from hours to minutes and facilitates rapid library generation. nih.gov
Design and Synthesis of Advanced Materials Incorporating the 1,2-Thiazole Framework
The rigid, heteroaromatic 1,2-thiazole structure makes it an excellent candidate for incorporation into advanced functional materials. The aldehyde and ester functionalities of this compound provide ideal handles for polymerization and incorporation into larger macromolecular structures.
A primary area for future exploration is the use of this compound as a monomer for:
Covalent Organic Frameworks (COFs): COFs are crystalline porous polymers with applications in gas storage, catalysis, and sensing. A highly promising route involves a three-component assembly between an aldehyde (like our title compound), an amine, and elemental sulfur to form stable, crystalline thiazole-linked COFs. acs.org This approach could yield novel materials with high surface areas and excellent physicochemical stability. acs.org
Conductive Polymers: Thiazole-containing polymers are known for their potential in electronic applications. The π-conjugated system of the 1,2-thiazole ring can be extended through polymerization, potentially leading to new semiconducting or light-emitting materials.
Applications in Supramolecular Chemistry and Self-Assembly Processes
The specific arrangement of heteroatoms (N, S, O) in this compound makes it an excellent building block, or tecton, for supramolecular chemistry. These atoms can act as hydrogen bond donors/acceptors or as coordination sites for metal ions.
Future research could investigate:
Metal-Organic Frameworks (MOFs) and Coordination Polymers: The nitrogen atom of the thiazole ring and the oxygen atoms of the carbonyl groups could coordinate to metal centers. After hydrolysis of the ester to a carboxylate, the resulting molecule could act as a multidentate ligand to build novel MOFs with interesting porous or catalytic properties.
Self-Assembled Monolayers and Liquid Crystals: The shape and polarity of the molecule suggest it could be used to form ordered structures on surfaces or to design new liquid crystalline phases.
Catalytic Innovations for Transformations Involving the Compound
This research area is twofold: developing catalysts for transforming the compound and using the compound as a ligand in catalysis.
Catalysis for Synthesis: As mentioned in section 8.1, developing novel catalysts (e.g., reusable, silica-supported acids) for the efficient and green synthesis of the 1,2-thiazole core is a key goal. researchgate.net
The 1,2-Thiazole Scaffold as a Ligand: The N and S atoms in the 1,2-thiazole ring are positioned to act as a bidentate chelating ligand for transition metals. Future work could explore the synthesis of derivatives of this compound designed specifically to act as ligands in asymmetric catalysis. The electronic properties of the thiazole ring can be tuned by modifying its substituents, allowing for the fine-tuning of the catalyst's activity and selectivity.
Conclusion
Summary of Key Academic Contributions and Research Progress
The academic importance of methyl 3-formyl-1,2-thiazole-5-carboxylate is best understood through the extensive research conducted on its parent structure, the thiazole (B1198619) ring, and its derivatives. The thiazole nucleus is a fundamental component in a variety of FDA-approved drugs and exhibits a wide spectrum of pharmaceutical activities, including antitumor, antibacterial, and anti-inflammatory properties. nih.govnih.govmdpi.comjetir.org
Research has consistently shown that substituted thiazoles are versatile building blocks for therapeutically valuable molecules. mdpi.com For instance, various thiazole-5-carboxamide (B1230067) derivatives, which could be synthesized from a carboxylate precursor like this compound, have been developed and evaluated for their anticancer activities. mdpi.comresearchgate.net These compounds have shown inhibitory effects against several human cancer cell lines, including lung, liver, and intestinal cancer. mdpi.comresearchgate.net Furthermore, research into thiazole/thiadiazole carboxamides has identified them as potential inhibitors of c-Met kinase, a target in cancer therapy. nih.gov
The formyl (-CHO) group at the 3-position and the methyl carboxylate (-COOCH₃) group at the 5-position are highly reactive functional groups that serve as handles for synthetic modification. The formyl group is a crucial intermediate in the synthesis of key pharmaceuticals. A notable example is 4-methyl-5-formylthiazole, an essential intermediate for the antibiotic cefditoren (B193786) pivoxil. nih.gov This highlights the established role of formyl-thiazoles in creating complex, medically significant molecules. The carboxylate group is readily converted into amides, a functional group prevalent in a vast number of biologically active molecules and approved drugs due to its ability to form critical hydrogen bonding interactions with biological targets. nih.govresearchgate.net
While literature specifically detailing this compound is sparse, its chemical properties can be inferred from public chemical databases.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₆H₅NO₃S |
| Molecular Weight | 171.17 g/mol |
| IUPAC Name | This compound |
| SMILES | COC(=O)C1=CC(=NS1)C=O |
This data is compiled from public chemical databases.
The research progress on analogous structures underscores the potential of the thiazole scaffold.
Table 2: Biological Activities of Related Thiazole Derivatives
| Thiazole Derivative Class | Biological Activity | Research Focus | Citation(s) |
|---|---|---|---|
| Thiazole-5-carboxamides | Anticancer | Inhibition of cancer cell lines (A-549, Bel7402, HCT-8) | mdpi.comresearchgate.net |
| Thiazole/Thiadiazole Carboxamides | Anticancer (c-Met Kinase Inhibition) | Discovery of novel type II c-Met inhibitors | nih.gov |
| 4-Methyl-5-formylthiazole | Synthetic Intermediate | Key building block for the antibiotic Cefditoren Pivoxil | nih.gov |
| Diaryl-1,3-thiazole Analogues | Anticancer (Tubulin Blockers) | Inhibition of tubulin polymerization | mdpi.com |
| General Thiazole Derivatives | Antimicrobial, Antifungal, Antiviral | Development of new agents against infectious diseases | nih.govjetir.orgnih.gov |
Future Outlook and Broader Impact of Research on this compound
The future research trajectory for this compound is likely centered on its application as a versatile synthetic intermediate for creating novel, biologically active compounds. Its bifunctional nature—possessing both an aldehyde and an ester group—allows for a wide range of chemical transformations, enabling the generation of diverse molecular libraries for drug discovery screening.
The formyl group can be readily transformed into other functional groups or used in condensation reactions to build larger molecular scaffolds. The methyl carboxylate group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to produce a wide array of thiazole-5-carboxamide derivatives. researchgate.net This is particularly significant given that thiazole carboxamides have already demonstrated promise as anticancer agents. nih.govmdpi.com
The broader impact of research into this and similar thiazole-based building blocks is substantial. By providing a foundation for the synthesis of new chemical entities, these compounds contribute directly to the expansion of the chemical space available for pharmaceutical development. The established success of the thiazole pharmacophore in treating a range of diseases suggests that new derivatives synthesized from this compound could lead to the discovery of next-generation therapeutics. nih.govnih.gov The continued exploration of such fundamental heterocyclic compounds is essential for advancing medicinal chemistry and addressing unmet medical needs, particularly in the fields of oncology and infectious disease.
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 4-methyl-5-formylthiazole |
Q & A
Q. What are the most reliable synthetic routes for methyl 3-formyl-1,2-thiazole-5-carboxylate, and how can purity be optimized?
Methodological Answer : A common approach involves cyclocondensation of thiazole precursors with formylating agents. For example, reacting 3-aminothiazole derivatives with formyl chloride under reflux in acetic acid with sodium acetate as a catalyst can yield the target compound. Key steps include:
- Precursor selection : Use 3-amino-1,2-thiazole-5-carboxylate as a starting material.
- Reaction conditions : Reflux in acetic acid (3–5 hours) with stoichiometric sodium acetate to drive cyclization .
- Purification : Recrystallization from DMF/acetic acid mixtures minimizes impurities. Purity ≥95% can be confirmed via HPLC or NMR.
Q. How should researchers characterize this compound spectroscopically?
Methodological Answer :
- NMR analysis :
- ¹H NMR : Expect peaks for the formyl proton (δ 9.8–10.2 ppm) and methyl ester (δ 3.8–4.0 ppm).
- ¹³C NMR : Carboxylate carbon (δ 165–170 ppm) and formyl carbon (δ 190–195 ppm).
- IR spectroscopy : Confirm carbonyl groups (C=O stretches at 1700–1750 cm⁻¹) and thiazole ring vibrations (C-S-C at 650–750 cm⁻¹).
- Mass spectrometry : Molecular ion peak at m/z 199 (C₇H₅NO₃S) .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in reactivity data for this compound?
Methodological Answer : Contradictions in reactivity (e.g., unexpected electrophilic substitution sites) can be addressed via:
- DFT calculations : Optimize molecular geometry to identify electron-rich regions (e.g., thiazole nitrogen vs. formyl group).
- Frontier Molecular Orbital (FMO) analysis : Predict reactivity by comparing HOMO-LUMO gaps for nucleophilic/electrophilic attack .
- Case study : If experimental data conflicts with predicted regioselectivity, revise computational models to include solvent effects (e.g., acetic acid polarity) .
Q. What experimental design principles apply to optimizing the compound’s stability under varying pH conditions?
Methodological Answer : Adopt a split-plot design (as in agricultural chemistry studies ):
- Variables : pH (3–9), temperature (25–60°C), and buffer systems (phosphate, acetate).
- Response metrics : Degradation rate (HPLC monitoring) and byproduct formation (LC-MS).
- Statistical analysis : Use ANOVA to identify significant factors. For example, acidic conditions (pH <5) may hydrolyze the ester group, necessitating stabilization via co-solvents .
Q. How can researchers reconcile conflicting NMR data for derivatives of this compound?
Methodological Answer :
- 2D NMR techniques : Use HSQC to correlate ambiguous protons with carbons, resolving overlaps (e.g., formyl vs. aromatic protons).
- X-ray crystallography : Resolve structural ambiguities by determining crystal packing and bond angles .
- Case example : If a synthetic derivative shows unexpected downfield shifts, compare with computed NMR shifts (GIAO method) to validate structural assignments .
Methodological Challenges
Q. What strategies mitigate low yields in the synthesis of this compound?
Methodological Answer :
- Catalyst screening : Test alternatives to sodium acetate (e.g., p-toluenesulfonic acid) to enhance cyclization efficiency.
- Solvent optimization : Replace acetic acid with trifluoroacetic acid (TFA) for faster reaction kinetics.
- Byproduct analysis : Use TLC or GC-MS to identify side products (e.g., unreacted precursors or over-formylated species) .
Q. How can researchers link the compound’s electronic properties to its biological activity in theoretical frameworks?
Methodological Answer :
- QSAR modeling : Corrogate electronic parameters (e.g., Hammett σ values) with bioactivity data (e.g., enzyme inhibition).
- Docking studies : Simulate interactions with biological targets (e.g., COX-2 or kinase enzymes) using AutoDock Vina.
- Validation : Compare computational predictions with in vitro assays (e.g., IC₅₀ values) to refine models .
Data Interpretation and Reproducibility
Q. How should researchers address batch-to-batch variability in spectroscopic data?
Methodological Answer :
- Standardized protocols : Document solvent purity, NMR shimming, and calibration (e.g., TMS reference).
- Inter-laboratory validation : Share samples with collaborators to confirm reproducibility.
- Advanced techniques : Use deuterated solvents and controlled humidity to minimize environmental effects .
Q. What statistical methods are appropriate for analyzing the compound’s environmental fate in interdisciplinary studies?
Methodological Answer :
- Multivariate analysis : Apply PCA (Principal Component Analysis) to datasets combining degradation rates, soil adsorption coefficients, and microbial activity.
- Long-term studies : Use time-series models to predict persistence in ecosystems, as in the INCHEMBIOL project framework .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
